2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde
Description
2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a cyclobutylmethylamino substituent at the 2-position and an aldehyde functional group at the 5-position. This compound belongs to a broader class of pyrimidine aldehydes, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The cyclobutyl group introduces unique steric and electronic effects compared to larger (e.g., cyclopentyl) or smaller (e.g., cyclopropyl) cyclic substituents, influencing reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-13(9-3-2-4-9)10-11-5-8(7-14)6-12-10/h5-7,9H,2-4H2,1H3 |
InChI Key |
NYVJTGLQSPZHQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :
Formation of the pyrimidine ring: This can be achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the cyclobutyl and methylamino groups: This step involves the substitution reactions where suitable reagents introduce the cyclobutyl and methylamino groups onto the pyrimidine ring.
Oxidation and formation of the carbaldehyde group: The final step involves the oxidation of the intermediate compound to introduce the carbaldehyde group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde, also known as 1592651-24-5, is a chemical compound with the molecular formula . It is a substituted pyrimidine derivative featuring a cyclobutyl(methyl)amino group at the 2-position and a carbaldehyde group at the 5-position .
Potential Applications
While specific, detailed applications of this compound are not extensively documented in the search results, the information available suggests potential uses in pharmaceutical research and development, particularly in the context of kinase inhibitors and related therapeutic areas.
1. As an Intermediate in Drug Synthesis:
- The presence of both a pyrimidine ring and a carbaldehyde functional group makes it a versatile intermediate for synthesizing more complex molecules .
- The related compound, 2-aminopyrimidine, is identified as a substituted heterocycle useful as a selective inhibitor of cyclin-dependent kinase 4 .
- Cyclin-dependent kinases are involved in cell division and proliferation, inflammation, and diseases such as cancer and restenosis .
- Inhibitors of cyclin-dependent kinases can be used to treat diseases caused by infectious agents, ameliorate autoimmune disorders, and act as chemoprotective agents .
2. Cyclin-Dependent Kinase (CDK) Inhibition Research:
- Substituted 2-aminopyrimidines are noted as inhibitors of cyclin-dependent kinases, which are crucial in regulating cell division .
- These kinases are essential targets for treating cell proliferative diseases, including cancer .
- Other potential applications of CDK inhibitors include treating cardiovascular disorders and diseases caused by infectious agents .
3. Use in Anti-Infective Agents:
- 2-aminopyrimidine substituted heterocyclic compounds can be used as anti-infective agents .
- Inhibitors of cyclin-dependent kinases can be used to treat diseases caused by a variety of infectious agents, including fungi, protozoan parasites such as Plasmodium falciparum, and DNA and RNA viruses .
- Cyclin-dependent kinases are required for viral replication following infection by herpes simplex virus (HSV), and Cdk homologs are known to play essential roles in yeast .
Mechanism of Action
The mechanism of action of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways . For example, pyrimidine derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclic Amino Substituents
- 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde (CAS 1565910-32-8): Molecular Weight: 205.26 g/mol vs. ~203–207 g/mol (estimated for cyclobutyl analog). This compound’s higher molecular weight may also affect pharmacokinetic properties in drug discovery contexts .
- 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 211245-64-6): Structural Variation: Incorporates a methylthio group at the 2-position instead of a methylamino group.
Ether vs. Amino Linkages
- 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS 1192569-90-6): Molecular Weight: 178.19 g/mol. Key Difference: The cyclopropylmethoxy group replaces the amino linkage, introducing an ether oxygen. This likely improves solubility in nonpolar solvents but reduces hydrogen-bonding capacity compared to amino-substituted analogs .
Functional Group Variations
Aldehyde vs. Carboxylic Acid Derivatives
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 313339-35-4):
Amino and Hydroxy Substituents
- 2-Aminopyrimidine-5-carbaldehyde (CAS 120747-84-4): Molecular Weight: ~137–140 g/mol (estimated).
Comparative Physicochemical Data
Biological Activity
2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a cyclobutyl group and an aldehyde functional group, which may influence its interactions with biological targets.
The molecular formula of this compound is C11H14N2O, with a molecular weight of 190.25 g/mol. The compound's unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyclobutyl group may enhance its binding affinity to these targets, potentially influencing pathways related to inflammation and cancer.
1. Anti-Inflammatory Activity
Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a study on similar pyrimidine derivatives reported IC50 values for COX-2 inhibition ranging from 0.04 μmol to 0.69 μmol, suggesting that modifications in structure can lead to enhanced anti-inflammatory effects .
2. Anticancer Activity
Pyrimidines have also been explored for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.01 μM against colorectal cancer cells, indicating potent activity . The structural features of these compounds, including electron-donating groups, appear to play a significant role in their efficacy.
3. Antimicrobial Activity
Pyrimidine derivatives have been tested against multiple microbial strains. In studies assessing the minimum inhibitory concentration (MIC), some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . However, specific data on this compound's antimicrobial effects remain limited and warrant further investigation.
Case Studies
Several studies have highlighted the biological activities of pyrimidine derivatives:
- Study on COX Inhibition : A recent investigation into various pyrimidine compounds revealed that modifications at specific positions significantly enhanced COX-2 selectivity, with some compounds showing selectivity indices greater than those of standard anti-inflammatory drugs like celecoxib .
- Anticancer Screening : Another study evaluated a series of pyrimidines for anticancer activity against different cell lines (MCF-7, A549). The results indicated that certain derivatives had IC50 values lower than traditional chemotherapeutics, demonstrating their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step sequence starting with pyrimidine-5-carbaldehyde derivatives. For example, nucleophilic substitution at the pyrimidine C2 position using cyclobutylmethylamine under basic conditions (e.g., NaH/DMF) is critical. Temperature control (60–80°C) and solvent choice (polar aprotic solvents) significantly impact yield, as higher temperatures may lead to aldehyde oxidation . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product before final characterization .
Q. What analytical techniques are recommended for confirming the aldehyde group’s position and structural integrity in this compound?
- Methodological Answer : Use a combination of NMR and NMR to identify the aldehyde proton (δ ~9.8–10.2 ppm) and carbonyl carbon (δ ~190–200 ppm). Infrared spectroscopy (IR) can confirm the C=O stretch (~1700 cm). High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula accuracy. Comparative analysis with structurally similar compounds, such as (4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde), can validate regioselectivity .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Due to the hydrophobic cyclobutyl group, use co-solvents like DMSO (≤1% v/v) to enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies. For biological assays, dilute stock solutions in PBS or cell culture medium with sonication to ensure homogeneity .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in the cyclobutylmethylamination of pyrimidine-5-carbaldehyde?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for nucleophilic attack at the C2 vs. C4 positions of pyrimidine. Solvent effects (e.g., DMF) should be incorporated via the Polarizable Continuum Model (PCM). Compare theoretical results with experimental NMR data to validate predictions .
Q. What strategies mitigate aldehyde group instability during long-term storage?
- Methodological Answer : Store the compound under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation. Stabilize the aldehyde via in situ derivatization (e.g., formation of oximes or hydrazones) during synthesis if intended for delayed use. Monitor degradation via periodic LC-MS analysis .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of dose-response curves and assay conditions (e.g., cell lines, incubation times). Differences in cyclobutyl group conformation or aldehyde reactivity may explain variability. Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins, ensuring consistency with enzymatic assays .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data involving this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across analogs. Include negative controls (e.g., pyrimidine derivatives lacking the aldehyde group) to isolate structural contributions to toxicity .
Q. How can researchers optimize reaction conditions to minimize byproducts during cyclobutylmethyl group installation?
- Methodological Answer : Screen catalysts (e.g., Pd(OAc) for Buchwald-Hartwig amination) and bases (e.g., CsCO) using Design of Experiments (DoE) methodologies. Monitor reaction progress via TLC or inline IR spectroscopy. Kinetic studies can identify rate-limiting steps, enabling temperature or solvent adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
